Amoxicillin Amoxicillin Amoxicillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-amino-2-(4-hydroxyphenyl)acetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of an amoxicillin(1-).
Amoxicillin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia; infections of the ear, nose and throat; infections of the genitourinary tract and infections of the skin and respiratory tract.
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Amoxicillin, or BRL-2333, is a penicillin G derivative first described in the literature in 1972. Amoxicillin has similar activity to [penicillin] and [ampicillin], but leads to higher serum concentrations than ampicillin. Amoxicillin was granted FDA approval on 18 January 1974.
Amoxicillin anhydrous is a Penicillin-class Antibacterial.
Amoxicillin is a natural product found in Arundo donax and Apis cerana with data available.
Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
A broad-spectrum semisynthetic antibiotic similar to AMPICILLIN except that its resistance to gastric acid permits higher serum levels with oral administration.
Brand Name: Vulcanchem
CAS No.: 26787-78-0
VCID: VC20753148
InChI: InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol

Amoxicillin

CAS No.: 26787-78-0

Cat. No.: VC20753148

Molecular Formula: C16H19N3O5S

Molecular Weight: 365.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Amoxicillin - 26787-78-0

Specification

Description Amoxicillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-amino-2-(4-hydroxyphenyl)acetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of an amoxicillin(1-).
Amoxicillin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia; infections of the ear, nose and throat; infections of the genitourinary tract and infections of the skin and respiratory tract.
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Amoxicillin, or BRL-2333, is a penicillin G derivative first described in the literature in 1972. Amoxicillin has similar activity to [penicillin] and [ampicillin], but leads to higher serum concentrations than ampicillin. Amoxicillin was granted FDA approval on 18 January 1974.
Amoxicillin anhydrous is a Penicillin-class Antibacterial.
Amoxicillin is a natural product found in Arundo donax and Apis cerana with data available.
Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
A broad-spectrum semisynthetic antibiotic similar to AMPICILLIN except that its resistance to gastric acid permits higher serum levels with oral administration.
CAS No. 26787-78-0
Molecular Formula C16H19N3O5S
Molecular Weight 365.4 g/mol
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
Standard InChI Key LSQZJLSUYDQPKJ-NJBDSQKTSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Appearance White to off-white solid powder.
Boiling Point 743.2
Colorform Crystals from water
Melting Point 194 °C

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